REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[Br:19][C:20]1[CH:24]=[CH:23][S:22][C:21]=1[C:25]([F:28])([F:27])[F:26].[O:29]1CCC[CH2:30]1>O.CN(C)C=O>[Br:19][C:20]1[CH:24]=[C:23]([CH:30]=[O:29])[S:22][C:21]=1[C:25]([F:28])([F:27])[F:26]
|
Name
|
|
Quantity
|
680 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
3.11 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1000 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(SC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to −40° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at the same temperature for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was slowly warmed to −10° C.
|
Type
|
STIRRING
|
Details
|
stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to −40° C.
|
Type
|
TEMPERATURE
|
Details
|
Then, the mixture was slowly warmed to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate twice
|
Type
|
WASH
|
Details
|
washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:0→9:1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(SC1C(F)(F)F)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 527 mg | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |